2-(氧代甲基)茚烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indan-1-one derivatives has been studied extensively. For instance, the ability of the plant enzyme system to reduce the carbonyl group of indan-1-one, as well as to oxidize the hydroxyl group of racemic indan-1-ol, has been explored . Another study discussed the design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives .Molecular Structure Analysis

The molecular structure of 2-(Sodiooxymethylene)indan-1-one is based on the indan-1-one core, with a sodiooxymethylene group attached. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Indan-1-one and its derivatives participate in various chemical reactions. For example, the [3+2] cycloaddition reaction of indan-1-one enamines with aryl nitrile oxide has been investigated . Additionally, the reactions of reduction and oxidation are competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures .科学研究应用

Enantioselective Biotransformation

The compound has been used in studies involving plant-mediated enantioselective transformation . The plant enzyme system’s ability to reduce the carbonyl group of indan-1-one and oxidize the hydroxyl group of racemic indan-1-ol has been the subject of these studies .

Chiral Building Blocks

Indan-1-ol, a derivative of the compound, is recognized as a valuable chiral building block in the organic syntheses of pharmaceuticals and agrochemicals .

Drug Synthesis

The compound is used in the synthesis of drugs. For instance, an analog of indanol, (1 S, 2 R )-1-amino-2-indanol, is a key intermediate in the synthesis of Indinavir (Crixivan ® ), an HIV protease inhibitor used in antiretroviral therapy .

Treatment of Cocaine Addiction

Indatraline, another analog of indanol, is used in the treatment of cocaine addiction .

Acetylcholinesterase Inhibitors

A series of 2-phenoxy-indan-1-one derivatives have been designed, synthesized, and tested as acetylcholinesterase inhibitors .

Sodium-Ion Batteries (SIBs)

The compound, specifically its sodium variant, has potential applications in the field of energy storage technologies, particularly in sodium-ion batteries (SIBs) . SIBs are considered strong candidates for large-scale energy storage due to their cost-effectiveness and sodium abundance .

Electrolyte Additives

The compound can be used as an additive in sodium-ion battery electrolytes . These additives play a crucial role in regulating the electrochemical reaction behavior and the nature of the interface and electrode .

Energy Storage Technologies

The compound’s sodium variant can be used in the development of advanced energy storage technologies . It can contribute to the improvement of energy/power densities, fast-charging capability, and cyclic stability of these technologies .

作用机制

Target of Action

It’s known that the compound undergoes biotransformation in plant systems, specifically in carrot callus cultures . The enzymatic system in these cultures interacts with 2-(Sodiooxymethylene)indan-1-one, indicating that the enzymes present in these cultures could be considered as the primary targets .

Mode of Action

The interaction of 2-(Sodiooxymethylene)indan-1-one with its targets involves reduction and oxidation reactions . The plant enzyme system reduces the carbonyl group of 2-(Sodiooxymethylene)indan-1-one . This interaction results in changes at the molecular level, leading to the transformation of 2-(Sodiooxymethylene)indan-1-one .

Biochemical Pathways

The biochemical pathways affected by 2-(Sodiooxymethylene)indan-1-one involve the reduction and oxidation reactions in plant systems . These reactions are part of the plant’s metabolic pathways for xenobiotic compounds . The downstream effects of these pathways include the

属性

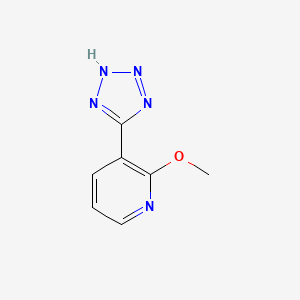

IUPAC Name |

sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBQGNOSLLZCQA-WVLIHFOGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)

![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)

![2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B2707827.png)

![N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2707828.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)